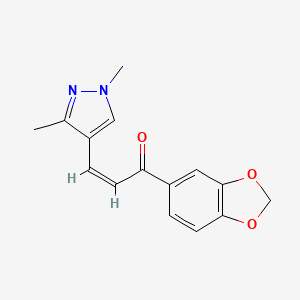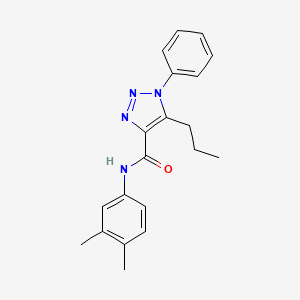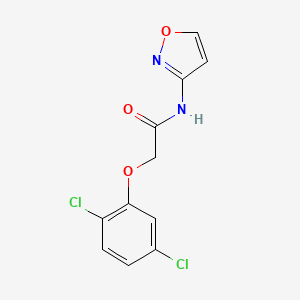
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
Overview
Description
N-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, also known as DCBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCBP belongs to the class of furohydrazides, which are known for their diverse biological activities.
Scientific Research Applications
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to have neuroprotective effects by preventing oxidative stress and neuronal cell death.
Mechanism of Action
The exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in DNA replication and gene expression, respectively. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also activates the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. Additionally, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of gene expression, cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which are responsible for the protection against oxidative stress. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its ability to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also exhibits low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Firstly, more studies are needed to elucidate the exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide and its molecular targets. This will enable the development of more specific and effective therapies based on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Secondly, the optimization of the synthesis method and the improvement of the solubility of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide will enhance its bioavailability and efficacy. Thirdly, the evaluation of the safety and efficacy of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in preclinical and clinical trials will provide valuable insights into its therapeutic potential. Finally, the exploration of the synergistic effects of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide with other anticancer agents and the development of combination therapies will enhance its therapeutic efficacy and reduce the risk of drug resistance.
properties
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-4-2-11(8-14(13)18)9-19-21-16(23)15-5-3-12(24-15)10-22-7-1-6-20-22/h1-9H,10H2,(H,21,23)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMIRUYTOKZQC-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)N/N=C\C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,4-dichlorophenyl)methylidene]-5-(1H-pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)
![4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)

![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854046.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4854064.png)


![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)